[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate
Description
This compound is a pyrazole-based ester featuring a trifluoromethylphenoxy group at the 5-position of the pyrazole ring and a 4-fluorobenzoate moiety at the 4-position (CAS: 318289-46-2, C₂₅H₁₇F₅N₂O₃, MW: 488.41) . Its structure combines aromatic, fluorinated, and heterocyclic components, which are common in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N2O3/c1-31-23(34-20-9-5-8-18(14-20)25(27,28)29)21(22(30-31)16-6-3-2-4-7-16)15-33-24(32)17-10-12-19(26)13-11-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKVHYPEFQDLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC=C(C=C3)F)OC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate typically involves multiple steps:
Formation of the pyrazole ring: : This may involve the reaction of hydrazines with α,β-unsaturated ketones under acidic conditions.
Introduction of the phenyl group: : This step generally requires a Friedel-Crafts alkylation reaction, often catalyzed by Lewis acids such as AlCl₃.
Addition of the trifluoromethyl phenoxy group: : This step can be achieved through a nucleophilic aromatic substitution reaction, usually under basic conditions.
Esterification to form the benzoate: : The final esterification step to attach the 4-fluorobenzoate moiety typically uses standard esterification reagents like dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
For large-scale industrial production, optimized routes often involve continuous flow reactions to enhance efficiency and yield. This includes fine-tuning reaction temperatures, pressures, and the use of catalysts to ensure consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl or pyrazole moiety, forming quinones or N-oxides, respectively.
Reduction: : Reduction reactions can target the trifluoromethyl group or the pyrazole ring, often leading to defluorination or ring opening.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly on the phenyl rings, modifying the trifluoromethyl or fluorobenzoate groups.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Nucleophilic reagents such as amines or thiols under basic conditions; electrophilic reagents like alkyl halides under acidic conditions.
Major Products
Oxidation: : Quinone derivatives or pyrazole N-oxides.
Reduction: : Defluorinated products or ring-opened pyrazoles.
Substitution: : Substituted phenyl or benzoate derivatives, depending on the specific substituent introduced.
Scientific Research Applications
The compound [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate is a synthetic organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, focusing on its biological activity, potential therapeutic uses, and relevant case studies.
Medicinal Chemistry
The compound exhibits significant potential as an anti-inflammatory agent due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Research
Recent studies have indicated that derivatives of pyrazole compounds, including this one, possess anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms, such as the modulation of apoptotic pathways and inhibition of cancer cell proliferation .
Case Study:
A study involving similar pyrazole derivatives demonstrated significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The IC50 values for these compounds ranged from 2.32 µg/mL to 10.10 µg/mL, indicating potent anticancer activity .
Antimicrobial Activity
Compounds with similar structures have also been investigated for their antimicrobial properties. The presence of trifluoromethyl and phenoxy groups enhances their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Compound ID | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 11c | Staphylococcus aureus | 32 |
| 11e | Escherichia coli | 47.5 |
These results suggest that the compound could be developed into a novel antimicrobial agent .
Potential Use in Neurological Disorders
Emerging research suggests that pyrazole derivatives may also play a role in treating neurological disorders due to their neuroprotective effects. They may help mitigate oxidative stress and apoptosis in neuronal cells, providing a basis for further exploration in neuropharmacology .
Mechanism of Action
Effects and Targets
The exact mechanism of action depends on its application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound may inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: : It might interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs with Modified Benzoate Substituents
The benzoate group in this compound can be substituted with halogens or other functional groups, altering physicochemical properties and bioactivity. Key analogs include:
Key Observations :
- Fluorine vs. Chlorine : Chlorinated analogs (e.g., 2,4-dichloro derivative) exhibit increased molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .
- Positional Effects : The 4-fluoro substituent in the target compound likely offers a balance between electronic effects (electron-withdrawing) and steric bulk compared to 2,6-difluoro or 2,4-dichloro derivatives .
Functional Analogs with Heterocyclic Variations
Fluridone (Herbicide)
- Structure: 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4(1H)-pyridinone .
- Comparison: Replaces the pyrazole core with a pyridinone ring and lacks the benzoate ester.
Metabolite Analog
- Structure : 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridin-4-one .
- Comparison: Features a dihydropyridinone ring instead of pyrazole.
Crystallographic Data
- Hydrogen Bonding : Pyrazole derivatives often exhibit intermolecular hydrogen bonds (N–H···O/F), influencing crystal packing and stability . For example, describes a pyrazole oxime ester with C–H···O interactions .
- Software Tools : Programs like SHELX and WinGX are critical for resolving such structures .
Biological Activity
The compound [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate (CAS No. 318289-46-2) is a synthetic pyrazole derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H17F5N2O3
- Molecular Weight : 488.41 g/mol
- IUPAC Name : (1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl)methyl 4-fluorobenzoate
Research indicates that pyrazole derivatives, including this compound, often exhibit their biological effects through various mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in disease pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Anticancer Activity : Some studies suggest that compounds with similar structures demonstrate significant antiproliferative effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Properties : Pyrazole derivatives have been noted for their antibacterial and antifungal activities, potentially disrupting microbial cell membranes or inhibiting vital metabolic pathways.
Anticancer Activity
A notable study investigated the anticancer properties of pyrazole derivatives, revealing that compounds with structural similarities to this compound exhibited potent activity against human cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| BxPC-3 | 0.051 |
| Panc-1 | 0.066 |
| WI38 (normal) | 0.36 |
The results indicated that the compound selectively inhibited cancer cells while showing lower toxicity to normal fibroblast cells, suggesting a favorable therapeutic index for potential anticancer applications .
Enzyme Inhibition
Another aspect of the biological activity of this compound is its potential as an inhibitor of specific kinases involved in cancer progression. For example, it has been shown to inhibit p38 MAP kinase activity in vitro, which is crucial for various cellular processes including inflammation and stress responses .
Case Studies
-
Study on Antiproliferative Effects :
A detailed investigation into the antiproliferative effects of similar pyrazole compounds demonstrated significant efficacy against pancreatic cancer cell lines. The study highlighted that structural modifications influenced potency and selectivity against cancerous versus non-cancerous cells . -
Synthesis and Evaluation :
Research focused on synthesizing various derivatives of the pyrazole structure revealed that modifications such as trifluoromethyl substitutions significantly enhanced biological activity, particularly in terms of enzyme inhibition and cytotoxicity against cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
